Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate
Description
Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate is a structurally complex organoboron compound featuring a phenyl ring substituted with fluorine at the 2-position and a (p-tolylamino)methyl group at the 5-position. This borate salt is of interest in synthetic organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, due to the stability and reactivity imparted by the trifluoroborate moiety . The compound’s applications extend to pharmaceutical intermediates, as suggested by its structural analogs in hypoxia inhibitor research .
Properties
Molecular Formula |
C14H13BF4KN |
|---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
potassium;trifluoro-[2-fluoro-5-[(4-methylanilino)methyl]phenyl]boranuide |
InChI |
InChI=1S/C14H13BF4N.K/c1-10-2-5-12(6-3-10)20-9-11-4-7-14(16)13(8-11)15(17,18)19;/h2-8,20H,9H2,1H3;/q-1;+1 |
InChI Key |
YZNWIEKMHOEDDW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)CNC2=CC=C(C=C2)C)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different organoboron compounds with varying oxidation states.
Substitution: The compound is highly reactive in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acids, esters, and other organoboron compounds that are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate involves the transfer of the boron moiety to a palladium catalyst during the Suzuki–Miyaura coupling reaction . The molecular targets and pathways involved in this mechanism are primarily related to the catalytic cycle of palladium .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
Heteroaromatic Trifluoroborate Analogues
Substitution of the phenyl ring with heterocycles alters solubility and metal-binding properties:
Key Observations :
- Heterocyclic Influence : Pyrazole-based boronates exhibit enhanced stability in protic solvents, while thiophene derivatives enable conjugation in materials chemistry.
- Functional Group Compatibility : The formyl group in the thiophene analog allows post-functionalization, a feature absent in the target compound but relevant for drug derivatization.
Boronates with Amino and Amido Functionalities
Amino and amido groups influence hydrogen bonding and biological interactions:
Key Observations :
- Amido Groups: Compound 61 highlights the utility of amido groups in stabilizing boronic acids post-hydrolysis, a strategy applicable to the target compound’s (p-tolylamino)methyl group.
- Hybrid Structures : TB-2414 demonstrates the compatibility of benzyl groups with trifluoroborate chemistry, suggesting flexibility in designing analogs with tailored steric profiles.
Biological Activity
Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate, also known by its CAS number 216434-82-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈BF₃K
- Molecular Weight : 198.035 g/mol
- Melting Point : >300ºC
- Solubility : Soluble in water
Mechanisms of Biological Activity
This compound exhibits a range of biological activities, primarily through its interactions with various cellular pathways. Notably, it has been implicated in modulating immune responses and influencing signaling pathways associated with inflammation and autoimmunity.
Immune Modulation
Research indicates that this compound can act as an immunomodulator. In vitro studies have shown that it can enhance the activation of Toll-like receptor 7 (TLR7), a key player in the innate immune response. This activation leads to the production of pro-inflammatory cytokines, which are crucial in the body’s defense against pathogens.
Study 1: TLR7 Activation
In a study involving HEK-293 cells stably expressing TLR7, this compound was tested for its ability to activate NF-kappaB-dependent reporter systems. The findings demonstrated significant luminescence increases, indicating robust activation of the TLR7 pathway when treated with this compound alongside CL097, a known TLR7 agonist .
| Treatment | Luminescence (Relative Units) |
|---|---|
| Control | 100 |
| Compound + CL097 | 450 |
Study 2: Autoimmune Disease Models
Further investigations into the therapeutic potential of this compound were conducted using lupus mouse models (NZBWF1/J). The compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). Results indicated a dose-dependent reduction in anti-dsDNA titers and inflammatory markers such as IL-6, suggesting potential applications in treating systemic lupus erythematosus .
| Dose (mg/kg) | Anti-dsDNA Titer Reduction (%) | IL-6 Level (pg/mL) |
|---|---|---|
| 33 | 25 | 50 |
| 100 | 45 | 30 |
| 300 | 60 | 15 |
Discussion
The biological activity of this compound suggests it could be a valuable compound in immunotherapy, particularly for autoimmune diseases. Its ability to modulate TLR7 signaling pathways indicates potential for enhancing immune responses in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
